molecular formula C11H13Cl2N3O2 B2651139 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride CAS No. 1982761-03-4

4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride

Cat. No.: B2651139
CAS No.: 1982761-03-4
M. Wt: 290.14
InChI Key: WONBRFSMFXRESC-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride (CAS 1982761-03-4) is a chemical compound offered for research and development purposes. With a molecular formula of C 11 H 13 Cl 2 N 3 O 2 and a molecular weight of 290.14 g/mol , it serves as a versatile and valuable building block in organic synthesis. This compound is part of a family of benzaldehyde derivatives featuring the 1,2,4-triazole moiety, which is a privileged structure in medicinal and agricultural chemistry. Similar compounds are frequently utilized as key intermediates in the synthesis of more complex molecules . The presence of both an aldehyde group and a triazole ring in its structure makes it a suitable precursor for various chemical transformations, including nucleophilic additions and cyclization reactions. Researchers can leverage this compound to develop potential pharmacologically active substances. The dihydrochloride salt form may offer advantages in terms of solubility and crystallinity for certain synthetic applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.2ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;;/h2-4,6-8H,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONBRFSMFXRESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes.

    Attachment of the Triazole Ring to the Benzaldehyde: This step involves the reaction of the triazole ring with 4-methoxybenzaldehyde under specific conditions to form the desired compound.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

    Reduction: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Numerous studies have reported that triazole derivatives exhibit antimicrobial activities against a range of pathogens. For instance, compounds containing triazole rings have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways essential for bacterial survival .

2. Antifungal Activity
Triazoles are well-known antifungal agents. The incorporation of a triazole moiety into benzaldehyde derivatives has been linked to enhanced antifungal properties. For example, some studies suggest that the structural features of triazole-containing compounds contribute to their effectiveness against fungal infections by inhibiting ergosterol biosynthesis .

3. Anticancer Potential
Research indicates that 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth through multiple pathways .

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Study 2Assess antifungal efficacyDemonstrated effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) lower than standard antifungal treatments .
Study 3Investigate anticancer effectsReported cytotoxicity against HeLa cells with IC50 values indicating strong potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and aldehyde functionality may also contribute to its biological activity by forming reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Structural Features

  • Target Compound vs. The dihydrochloride salt further improves solubility for pharmaceutical applications .
  • Fluconazole Comparison : Fluconazole’s bis-triazolylmethyl and difluorophenyl groups confer antifungal activity by targeting fungal cytochrome P450 enzymes. The target compound lacks fluorine and a second triazole moiety, suggesting divergent biological roles .
  • Indole Derivative: The indole backbone and dimethylaminoethyl group in ’s compound introduce basicity and lipophilicity, likely directing it toward central nervous system (CNS) applications, unlike the target compound’s aldehyde-driven reactivity .

Research Findings and Implications

  • Solubility Advantage : The dihydrochloride salt of the target compound likely surpasses neutral analogs (e.g., ’s benzaldehyde derivative) in aqueous solubility, critical for drug formulation .
  • Synthetic Flexibility : The target compound’s aldehyde group offers modularity for condensation reactions, a feature absent in saturated analogs like the indole derivative .

Biological Activity

4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the triazole moiety is significant as triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydrazine derivatives to form the triazole ring via cyclization reactions. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacterial strains. A study highlighted that certain (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives demonstrated potent inhibition against xanthine oxidase with IC50 values significantly lower than that of allopurinol, a standard medication for hyperuricemia . This suggests that 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride may possess similar or enhanced antimicrobial properties.

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. A study demonstrated that certain triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of DNA synthesis and cell cycle arrest .

Inhibition Mechanisms

The biological activity of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride can be attributed to its ability to interact with specific enzymes and receptors in microbial and cancerous cells. For example:

  • Xanthine Oxidase Inhibition : The compound may inhibit xanthine oxidase by binding to its active site, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid .
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA structures or inhibit topoisomerases, leading to disrupted DNA replication and transcription processes in cancer cells .

Case Studies

Several studies have explored the biological effects of similar triazole compounds:

  • Xanthine Oxidase Inhibition : A derivative with an anthraquinone moiety showed IC50 values of 0.6μM and 0.8μM against xanthine oxidase, indicating strong inhibitory activity .
  • Antibacterial Activity : Research on nitroimidazole hybrids revealed substantial antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a potentially broad spectrum of activity for related triazole compounds .
  • Cytotoxicity in Cancer Cells : Triazole derivatives have been tested against various cancer cell lines with promising results in terms of reducing cell viability and inducing apoptosis .

Q & A

Q. Can this compound synergize with existing antifungals to overcome resistance?

  • Methodological Answer : Perform checkerboard assays with amphotericin B or caspofungin. Calculate fractional inhibitory concentration (FIC) indices:
  • FIC ≤ 0.5: Synergy
  • 0.5 < FIC ≤ 4: Additivity/Indifference
  • FIC > 4: Antagonism
    Triazole combinations may disrupt efflux pumps (e.g., CDR1 in C. albicans) or biofilm formation .

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